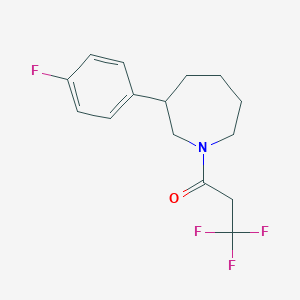

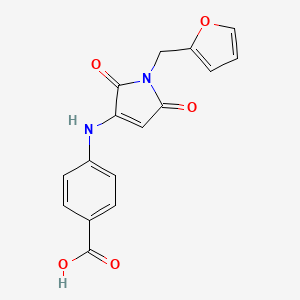

3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,3,3-Trifluoro-1-(3-(4-fluorophenyl)azepan-1-yl)propan-1-one, also known as TFA-1, is a synthetic compound that belongs to the class of cathinones. It has gained significant attention in the scientific community due to its potential use in research and development of new drugs.

科学的研究の応用

Fluorinated Compound Synthesis

Fluorinated compounds, such as those containing trifluoromethyl groups, are crucial in pharmaceuticals and agrochemicals due to their ability to influence molecular properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is recognized for its lipophilicity and electron-withdrawing properties, enhancing cell-membrane permeability and chemical stability of drug molecules. Recent advancements in trifluoromethylthiolation highlight the significance of incorporating such fluorinated motifs into lead compounds for drug discovery, offering an array of electrophilic reagents facilitating late-stage functionalization (X. Shao et al., 2015).

Photoredox Catalysis

The development of new protocols for tri- and difluoromethylation of various molecular skeletons has become increasingly important. Photoredox catalysis, utilizing visible-light-induced single-electron-transfer (SET) processes, has emerged as a powerful tool for radical reactions, including fluoromethylation. This approach enables efficient and selective radical fluoromethylation under mild conditions, highlighting the utility of catalysis in synthesizing fluorinated compounds, which are highly sought after in the pharmaceutical and agrochemical industries (T. Koike & M. Akita, 2016).

Organic Synthesis and Catalysis

The synthesis and application of fluorinated compounds extend beyond pharmaceuticals to materials science, demonstrating the versatility of fluorinated reagents. For instance, the synthesis of 5,7-diaryl-2-fluoro-4H-1,3-diazepines from 3-aryl-substituted 2H-azirines and difluorocarbene showcases innovative pathways in organic synthesis, leveraging fluorinated intermediates for constructing complex molecular architectures (M. Novikov et al., 2006).

Fluorination Techniques

Advanced fluorination techniques have been developed to enable the direct installation of fluorine atoms or fluorine-containing groups into organic molecules. These methods are critical for generating fluorinated molecules with specific properties, such as increased stability and improved biological activity. The use of electrophilic and nucleophilic fluorination agents allows for the selective modification of aromatic and aliphatic compounds, significantly contributing to the field of medicinal chemistry and beyond (G. Prakash et al., 2012).

特性

IUPAC Name |

3,3,3-trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F4NO/c16-13-6-4-11(5-7-13)12-3-1-2-8-20(10-12)14(21)9-15(17,18)19/h4-7,12H,1-3,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCAUMOOQBNBCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-1-[3-(4-fluorophenyl)azepan-1-yl]propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2730325.png)

![2-[6-(4-Chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2730332.png)

![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)

![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)

![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)

![(4-Benzylpiperazin-1-yl)-[2-(4-tert-butylphenoxy)pyridin-3-yl]methanone](/img/structure/B2730343.png)

![2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetic Acid](/img/structure/B2730347.png)